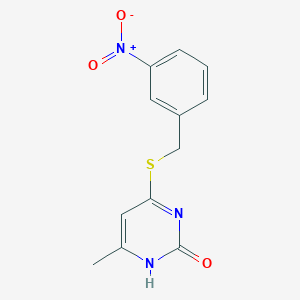

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in 1974 by Dr. Lloyd Kelland and his team at the Chester Beatty Research Institute in London. Since then, NBMPR has been widely used in scientific research to study nucleoside transporters and their role in various physiological and pathological processes.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding Patterns

The study by Orozco, Insuasty, Cobo, and Glidewell (2009) investigates the molecular structure and hydrogen bonding patterns of related pyrimidinone compounds, highlighting the significant polarization of the electronic structures of these molecules. The research demonstrates how these compounds form intricate hydrogen-bonded arrangements, contributing to our understanding of their potential intermolecular interactions in various applications (Orozco et al., 2009).

Synthesis of Biologically Potent Agents

Srinivas, Nagaraj, and Reddy (2008) synthesized a series of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones with potential biological activities. Their work illustrates the versatility of pyrimidinone derivatives in creating compounds with evaluated antibacterial and antifungal activities, showcasing the chemical adaptability and potential therapeutic use of these compounds (Srinivas et al., 2008).

Antimicrobial and Anticancer Evaluation

Verma and Verma (2022) explored the synthesis of pyrimidine derivatives clubbed with thiazolidinone, evaluating their antimicrobial and anticancer activities. This study highlights the potential of pyrimidinone derivatives in medical research, particularly in developing new anticancer agents (Verma & Verma, 2022).

Inhibitors of Thymidylate Synthase and Antitumor Agents

Research by Gangjee et al. (2004) focused on synthesizing analogs of 6-methyl-pyrimidin-4-one derivatives as inhibitors of thymidylate synthase and as antitumor agents. Their work provides insights into the design of novel compounds that could bypass resistance and toxicity issues associated with clinically used folate-based inhibitors (Gangjee et al., 2004).

Antibacterial Properties of Bis-Uracil Derivatives

A study on the antibacterial properties of acyclic and macrocyclic uracil derivatives with quaternized nitrogen atoms in spacers by Semenov et al. (2006) revealed significant antibacterial and antifungal activity. This research indicates the potential of pyrimidinone derivatives in creating effective antimicrobial agents (Semenov et al., 2006).

properties

IUPAC Name |

6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFVTRCMZMNPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332000 |

Source

|

| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898421-54-0 |

Source

|

| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)